molecular formula C24H19NO5 B11039818 4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11039818
M. Wt: 401.4 g/mol
InChI Key: QVRGIABOEUSLIF-UHFFFAOYSA-N
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Description

4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a unique structure combining a chromenyl moiety with a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromenyl intermediate, which is then coupled with a pyrroloquinoline derivative.

  • Preparation of Chromenyl Intermediate

      Starting Material: 4-methyl-2-oxo-2H-chromene-7-carbaldehyde.

      Reaction: The aldehyde is subjected to a Wittig reaction to introduce the desired side chain.

      Conditions: The reaction is typically carried out in anhydrous conditions using a strong base like sodium hydride.

  • Coupling with Pyrroloquinoline

      Starting Material: 4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.

      Reaction: The chromenyl intermediate is coupled with the pyrroloquinoline core through a nucleophilic substitution reaction.

      Conditions: This step often requires a catalyst such as palladium and is performed under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine

Industry

    Dye Synthesis: The chromenyl moiety can be modified to produce dyes with specific absorption properties.

    Pharmaceuticals: Its derivatives are being explored for use in drug development, particularly for their anti-inflammatory and analgesic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function. In cancer cells, it may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl moiety and exhibit similar biological activities.

    Pyrroloquinoline derivatives: Compounds like pyrroloquinoline quinone (PQQ) are known for their antioxidant properties.

Uniqueness

4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the combination of the chromenyl and pyrroloquinoline structures, which confer a distinct set of chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

11,11-dimethyl-9-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H19NO5/c1-13-9-20(26)30-19-10-15(7-8-16(13)19)29-12-14-11-24(2,3)25-21-17(14)5-4-6-18(21)22(27)23(25)28/h4-11H,12H2,1-3H3

InChI Key

QVRGIABOEUSLIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(N4C5=C3C=CC=C5C(=O)C4=O)(C)C

Origin of Product

United States

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